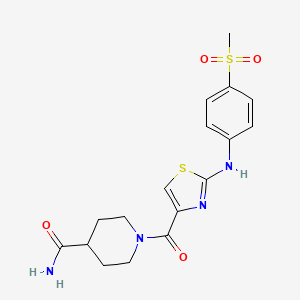1-(2-((4-(Methylsulfonyl)phenyl)amino)thiazole-4-carbonyl)piperidine-4-carboxamide
CAS No.: 1172375-57-3
Cat. No.: VC4402389
Molecular Formula: C17H20N4O4S2
Molecular Weight: 408.49
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1172375-57-3 |
|---|---|
| Molecular Formula | C17H20N4O4S2 |
| Molecular Weight | 408.49 |
| IUPAC Name | 1-[2-(4-methylsulfonylanilino)-1,3-thiazole-4-carbonyl]piperidine-4-carboxamide |
| Standard InChI | InChI=1S/C17H20N4O4S2/c1-27(24,25)13-4-2-12(3-5-13)19-17-20-14(10-26-17)16(23)21-8-6-11(7-9-21)15(18)22/h2-5,10-11H,6-9H2,1H3,(H2,18,22)(H,19,20) |
| Standard InChI Key | GXDSONJJAATRAO-UHFFFAOYSA-N |
| SMILES | CS(=O)(=O)C1=CC=C(C=C1)NC2=NC(=CS2)C(=O)N3CCC(CC3)C(=O)N |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name, 1-(2-((4-(Methylsulfonyl)phenyl)amino)thiazole-4-carbonyl)piperidine-4-carboxamide, delineates its composition:
-
A thiazole ring substituted at position 2 with a (4-(methylsulfonyl)phenyl)amino group.
-
A piperidine-4-carboxamide moiety linked via a carbonyl group at the thiazole’s 4-position.
The molecular formula is C₁₇H₁₉N₄O₄S₂, with a molecular weight of 427.49 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₉N₄O₄S₂ |
| Molecular Weight | 427.49 g/mol |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 6 |
| Rotatable Bonds | 5 |
| Topological Polar Surface Area | 135 Ų |
Structural Insights
The thiazole ring’s electronic properties are influenced by the electron-withdrawing methylsulfonyl group, enhancing its reactivity in nucleophilic substitutions . The piperidine carboxamide introduces conformational rigidity, potentially favoring interactions with biological targets such as enzymes or receptors .
Synthetic Strategies and Reaction Pathways
Key Synthetic Steps
The synthesis likely involves sequential coupling reactions, as evidenced by analogous protocols for thiazole-4-carboxylic acid derivatives :
-
Thiazole Core Formation:
-
Condensation of thiourea with α-bromo ketones to form the thiazole ring.
-
Introduction of the (4-(methylsulfonyl)phenyl)amino group via nucleophilic aromatic substitution.
-
-
Carboxylic Acid Activation:
-
Amide Bond Formation:
Example Reaction Pathway:
Optimization Challenges
-
Solubility Issues: The methylsulfonyl group improves aqueous solubility compared to non-polar analogs, but the piperidine ring may necessitate polar aprotic solvents (e.g., DMF) during synthesis .
-
Purification: Column chromatography with gradients of ethyl acetate/methanol is commonly employed for isolating similar piperidine-thiazole hybrids .
Pharmacological and Physicochemical Properties
Predicted ADME Profiles
Using computational models analogous to those applied for 2-phenylthiazole-4-carboxylic acid :
| Parameter | Value |
|---|---|
| LogP (Partition Coefficient) | 2.1 (moderate lipophilicity) |
| Aqueous Solubility | ~0.05 mg/mL (low) |
| GI Absorption | High |
| BBB Permeability | Low |
| CYP Inhibition | CYP1A2 (potential) |
Biological Activity
While direct data on the target compound is limited, structural analogs suggest:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume